(2,5-Difluorobenzyl)(4-methoxybenzyl)amine
Overview
Description
(2,5-Difluorobenzyl)(4-methoxybenzyl)amine is an organic compound with the molecular formula C15H15F2NO. It is a derivative of benzylamine, featuring two fluorine atoms on the benzyl ring and a methoxy group on the other benzyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorobenzyl)(4-methoxybenzyl)amine typically involves the reaction of 2,5-difluorobenzyl chloride with 4-methoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorobenzyl)(4-methoxybenzyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is the corresponding benzaldehyde derivative.
Reduction: The major product is the corresponding benzyl alcohol derivative.
Substitution: The major products depend on the substituent introduced, such as methoxy or amino derivatives.
Scientific Research Applications
(2,5-Difluorobenzyl)(4-methoxybenzyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Difluorobenzyl)(4-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methoxy group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Difluorobenzyl)(4-methoxybenzyl)amine
- (2,6-Difluorobenzyl)(4-methoxybenzyl)amine
- (2,5-Difluorobenzyl)(4-chlorobenzyl)amine
Uniqueness
(2,5-Difluorobenzyl)(4-methoxybenzyl)amine is unique due to the specific positioning of the fluorine atoms and the methoxy group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c1-19-14-5-2-11(3-6-14)9-18-10-12-8-13(16)4-7-15(12)17/h2-8,18H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXESQELEMGFISS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395529 | |
Record name | (2,5-DIFLUOROBENZYL)(4-METHOXYBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212393-25-4 | |
Record name | (2,5-DIFLUOROBENZYL)(4-METHOXYBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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